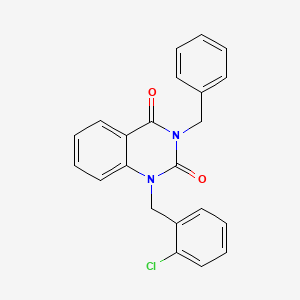

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

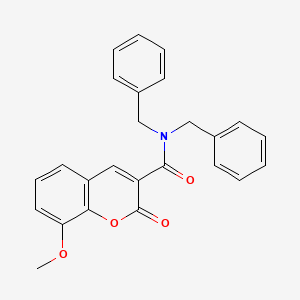

The compound “3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione” is a derivative of pyrimidinedione, pyrimidinetrione, triazinedione, and tetrahydroquinazolinedione . These compounds are known to be α1-adrenergic receptor antagonists . They are useful for the treatment of diseases involving directly or indirectly an obstruction of the lower urinary tract, such as benign prostatic hyperplasia .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . For example, a precipitated product was isolated by filtration, washed with isopropyl acetate, and air-dried . The mother liquor and washings were combined, concentrated under vacuum to about 4 L, and allowed to cool slowly to room temperature .Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple functional groups . The compounds of Formula I, where R 5 is a group selected from Formulae (a), (b), © and (d), and the pharmaceutically acceptable salts and N-oxides thereof, are α 1 -adrenergic receptor antagonists .Chemical Reactions Analysis

These compounds undergo a series of chemical reactions during their synthesis . The exact nature of these reactions depends on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure and the conditions under which they are synthesized . More detailed information would require specific experimental data.Aplicaciones Científicas De Investigación

Green Chemistry Approaches

S. Rajesh et al. (2011) highlighted the environmental advantages of synthesizing heterocyclic ortho-quinones using a "on water" protocol that exhibits high atom economy and avoids the need for extraction and chromatographic purification steps, pointing towards greener synthesis routes for quinazoline derivatives Rajesh et al., 2011.

Medicinal Chemistry Applications

V. Colotta et al. (2004) explored the synthesis and receptor binding activities of 3-hydroxy-quinazoline-2,4-dione derivatives, indicating their utility as selective Gly/NMDA and AMPA receptor antagonists. This study underscores the therapeutic relevance of quinazoline derivatives in medicinal chemistry, particularly in neuropharmacology Colotta et al., 2004.

Catalytic Applications and Green Synthesis

Tao Zhang et al. (2016) reported on an Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides using 2,2,2-trichloroethoxycarbonyl azide, efficiently yielding functionalized quinazoline-2,4(1H,3H)-diones. This work showcases the catalytic prowess of quinazoline derivatives in facilitating the formation of biologically and medicinally significant compounds Zhang et al., 2016.

Novel Synthesis Methods

K. B. Rasal and G. Yadav (2016) developed a CO2-mediated novel synthesis method for quinazoline-2,4(1H,3H)-dione, demonstrating an efficient and environmentally friendly approach that utilizes CO2, highlighting the adaptability and significance of quinazoline derivatives in sustainable chemical synthesis Rasal & Yadav, 2016.

Mecanismo De Acción

These compounds act as α1-adrenergic receptor antagonists . They mediate the contractile state of smooth muscle tissue . For example, hypersympathetic activity produces contraction of vascular smooth muscle which leads to elevated blood pressures . Thus, α 1 -adrenoceptor antagonists find use as anti-hypertensive agents .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-1-[(2-chlorophenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-17(19)15-24-20-13-7-5-11-18(20)21(26)25(22(24)27)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGIDBOXXPHBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)

![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)